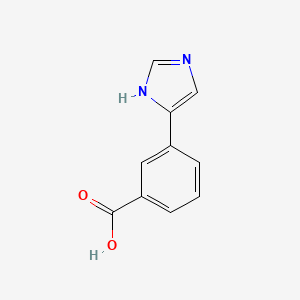

3-(1H-Imidazol-4-yl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

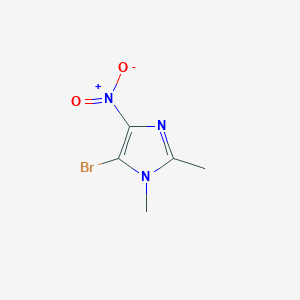

3-(1H-Imidazol-4-yl)benzoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is fused to a benzoic acid moiety, indicating the presence of a carboxylic acid group attached to the benzene ring. The imidazole ring is known for its role in the structure of many important biological molecules, including histidine and histamine.

Synthesis Analysis

The synthesis of compounds related to 3-(1H-Imidazol-4-yl)benzoic acid has been explored in various studies. For instance, a method for synthesizing 4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers has been developed under ionothermal conditions, which involve the use of ionic liquids as solvents or templating agents . Another study

Applications De Recherche Scientifique

Fluorescent Chemosensors

3-(1H-Imidazol-4-yl)benzoic Acid derivatives have been reported as reversible luminescent sensors for detecting cyanide and mercury ions. Compounds with this structure demonstrated exclusive sensing towards CN- ions, resulting in fluorescence quenching and reduced singlet state lifetimes. These compounds have potential applications in environmental monitoring and safety, given their sensitivity to these ions (Emandi et al., 2018).

Metal-Organic Frameworks

The 1H-imidazol-4-yl group has been employed in the synthesis of various metal–organic frameworks (MOFs). These MOFs exhibit diverse network structures and have potential applications in gas storage, catalysis, and as functional materials in electronic devices (Liu et al., 2018).

Coordination Polymers

4-(1H-imidazol-1-yl) benzoic acid has been used in the creation of coordination polymers with potential applications in photoluminescence. These polymers have shown promise in light-emitting devices and sensors due to their luminescent properties (Liu et al., 2013).

Antimicrobial Agents

Imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid, have shown antimicrobial activity against various pathogens. These compounds could be developed as potential antimicrobial drugs or preservatives (Dahiya, 2008).

Molecular Synthesis

3-(1H-Imidazol-4-yl)benzoic Acid is used in the regioselective synthesis of complex organic compounds. Its derivatives have been synthesized for various applications in organic chemistry and pharmaceutical development (Barros et al., 2007).

Corrosion Inhibition

Some derivatives of 3-(1H-Imidazol-4-yl)benzoic Acid have been investigated for their corrosion inhibition properties. These compounds can be used to protect metals from corrosion in industrial applications (Ammal et al., 2018).

Safety And Hazards

3-(1H-Imidazol-4-yl)benzoic Acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The superiorities of this procedure are high yield of product, low amounts of catalyst, and short reaction time .

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMXPHTWXBSXAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650355 |

Source

|

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-yl)benzoic Acid | |

CAS RN |

912569-71-2 |

Source

|

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)